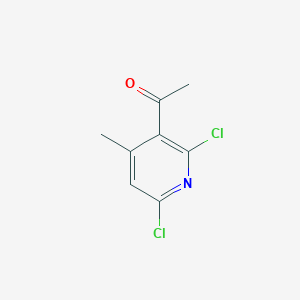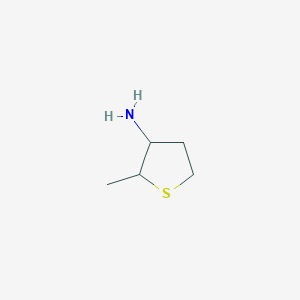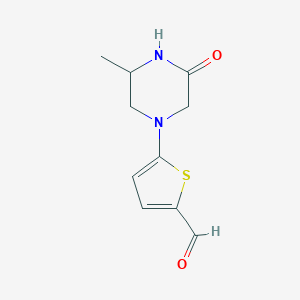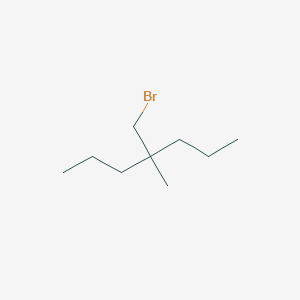![molecular formula C7H11ClO2S B13168283 Bicyclo[4.1.0]heptane-2-sulfonyl chloride](/img/structure/B13168283.png)
Bicyclo[4.1.0]heptane-2-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bicyclo[4.1.0]heptane-2-sulfonyl chloride is an organic compound with the molecular formula C₇H₁₁ClO₂S. It is a derivative of bicyclo[4.1.0]heptane, also known as norcarane, which is a colorless liquid. This compound is primarily used in research and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
Bicyclo[4.1.0]heptane-2-sulfonyl chloride can be synthesized through various methods. One common approach involves the reaction of bicyclo[4.1.0]heptane with chlorosulfonic acid under controlled conditions. The reaction typically requires an inert atmosphere and low temperatures to prevent decomposition of the product.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors with precise temperature and pressure controls. The use of automated systems ensures consistent quality and yield of the compound.
化学反応の分析
Types of Reactions
Bicyclo[4.1.0]heptane-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Addition Reactions: The compound can undergo addition reactions with nucleophiles, leading to the formation of new carbon-sulfur bonds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Nucleophiles: Such as amines, alcohols, and thiols.
Solvents: Typically, polar aprotic solvents like dichloromethane or acetonitrile are used.
Catalysts: In some cases, catalysts like Lewis acids may be employed to enhance reaction rates.
Major Products Formed
The major products formed from reactions with this compound depend on the specific nucleophile used. For example, reactions with amines can produce sulfonamide derivatives, while reactions with alcohols yield sulfonate esters.
科学的研究の応用
Bicyclo[4.1.0]heptane-2-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex bicyclic structures.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of bicyclo[4.1.0]heptane-2-sulfonyl chloride involves its ability to act as an electrophile, reacting with nucleophiles to form covalent bonds. This reactivity is due to the presence of the sulfonyl chloride group, which is highly susceptible to nucleophilic attack. The compound can interact with various molecular targets, including enzymes and proteins, leading to the formation of stable adducts.
類似化合物との比較
Similar Compounds
Norcarane (Bicyclo[4.1.0]heptane): A parent compound of bicyclo[4.1.0]heptane-2-sulfonyl chloride, used in organic synthesis.
Bicyclo[2.2.1]heptane (Norbornane): Another bicyclic compound with different structural features and reactivity.
Bicyclo[3.1.0]hexane: A related compound with a smaller ring system.
Uniqueness
This compound is unique due to its sulfonyl chloride functional group, which imparts distinct reactivity compared to other bicyclic compounds. This makes it particularly valuable in synthetic chemistry and industrial applications.
特性
分子式 |
C7H11ClO2S |
|---|---|
分子量 |
194.68 g/mol |
IUPAC名 |
bicyclo[4.1.0]heptane-2-sulfonyl chloride |
InChI |
InChI=1S/C7H11ClO2S/c8-11(9,10)7-3-1-2-5-4-6(5)7/h5-7H,1-4H2 |
InChIキー |
LPOCFDVOCWCIIX-UHFFFAOYSA-N |
正規SMILES |
C1CC2CC2C(C1)S(=O)(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[1-(Propan-2-yl)-1H-pyrazol-4-yl]oxolan-3-amine](/img/structure/B13168217.png)

![N-Benzyl-4-[(1R)-1-hydroxyethyl]benzene-1-sulfonamide](/img/structure/B13168222.png)


![4-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-ol](/img/structure/B13168240.png)
![3-(6-chloro-1-isopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl)acrylic acid](/img/structure/B13168244.png)


![Tert-butyl 1-amino-3-ethoxy-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B13168265.png)


![Methyl spiro[bicyclo[2.2.2]octane-2,2'-oxirane]-3'-carboxylate](/img/structure/B13168279.png)
![1-{2,6-Diazaspiro[3.5]nonan-2-yl}propan-1-one](/img/structure/B13168286.png)
